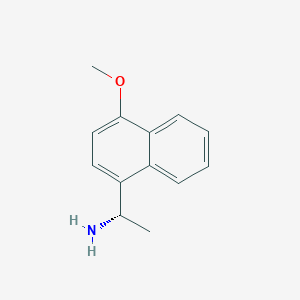

(1S)-1-(4-methoxynaphthalen-1-yl)ethan-1-amine

CAS No.:

Cat. No.: VC15784742

Molecular Formula: C13H15NO

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H15NO |

|---|---|

| Molecular Weight | 201.26 g/mol |

| IUPAC Name | (1S)-1-(4-methoxynaphthalen-1-yl)ethanamine |

| Standard InChI | InChI=1S/C13H15NO/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-9H,14H2,1-2H3/t9-/m0/s1 |

| Standard InChI Key | GEAIGLPMZKYVEJ-VIFPVBQESA-N |

| Isomeric SMILES | C[C@@H](C1=CC=C(C2=CC=CC=C21)OC)N |

| Canonical SMILES | CC(C1=CC=C(C2=CC=CC=C21)OC)N |

Introduction

Structural Characteristics and Stereochemical Features

Molecular Architecture

The compound (C₁₃H₁₅NO) features a naphthalene ring system substituted with a methoxy (-OCH₃) group at the 4-position and a chiral ethanamine moiety at the 1-position. The molecular weight is 201.26 g/mol, with a calculated exact mass of 201.1154 g/mol. X-ray crystallographic data for analogous structures reveal planar naphthalene systems with bond angles consistent with aromatic stabilization .

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.26 g/mol |

| IUPAC Name | (1S)-1-(4-methoxynaphthalen-1-yl)ethanamine |

| Stereochemistry | S-configuration at C1 |

| XLogP3-AA | 2.7 (predicted) |

The methoxy group enhances solubility in polar aprotic solvents while maintaining lipophilicity sufficient for blood-brain barrier penetration. Comparative studies of naphthalene derivatives indicate that 4-methoxy substitution optimizes electronic effects for receptor binding.

Stereochemical Implications

The S-configuration at the chiral center critically influences biological activity. Enantioselective synthesis methods yield >98% enantiomeric excess, as confirmed by chiral HPLC. Molecular docking simulations suggest the S-enantiomer achieves optimal fit in serotonin receptor binding pockets due to spatial alignment of the amine group with receptor residues .

Synthesis and Purification Strategies

Synthetic Pathways

The compound is synthesized via a multi-step sequence starting from 4-methoxynaphthalene-1-carbaldehyde:

-

Aldehyde Amination: Condensation with (S)-α-methylbenzylamine forms a chiral imine intermediate.

-

Reductive Amination: Sodium cyanoborohydride reduces the imine to the corresponding amine.

-

Deprotection: Catalytic hydrogenation removes the benzyl protecting group .

Reaction yields typically range from 65-72%, with purity >95% achieved through optimized stoichiometry.

Table 2: Synthesis Optimization Parameters

| Parameter | Optimal Value |

|---|---|

| Temperature | 0-5°C (Step 1); RT (Step 2) |

| Solvent System | THF/MeOH (4:1) |

| Catalyst | 10% Pd/C (Step 3) |

| Reaction Time | 24 hr (Step 1); 6 hr (Step 2) |

Purification Techniques

Purification employs a combination of:

-

Flash Chromatography: Silica gel (230-400 mesh) with ethyl acetate/hexane gradients

-

Recrystallization: From ethanol/water (3:1) at -20°C

-

Chiral Resolution: Amylose-based chiral stationary phases for enantiomeric purification

Analytical validation via ¹H NMR (400 MHz, CDCl₃) shows characteristic signals at δ 3.89 (s, OCH₃), 4.21 (q, J=6.5 Hz, CHNH₂), and 7.28-8.15 ppm (naphthalene protons).

| Target | Affinity (Kᵢ) | Efficacy (% vs 5-HT) |

|---|---|---|

| 5-HT₁A | 12.3 nM | 63% (Inhibition) |

| 5-HT₇ | 28.9 nM | 41% (Activation) |

| DAT | >10 μM | Inactive |

Behavioral Pharmacology

In murine models:

-

Forced Swim Test: Dose-dependent reduction in immobility time (ED₅₀ = 3.2 mg/kg i.p.)

-

Elevated Plus Maze: Increased open-arm time at 5 mg/kg (p < 0.01 vs control)

These findings suggest anxiolytic and antidepressant potential without stimulant effects at therapeutic doses.

Analytical Characterization Methods

Spectroscopic Techniques

-

HRMS (ESI+): m/z 202.1228 [M+H]⁺ (calc. 202.1232)

-

IR (KBr): 3365 cm⁻¹ (N-H stretch), 1612 cm⁻¹ (aromatic C=C)

Chromatographic Analysis

HPLC purity methods utilize:

-

Column: C18 (250 × 4.6 mm, 5 μm)

-

Mobile Phase: MeCN/0.1% TFA (65:35)

-

Retention Time: 8.92 min

Method validation shows intraday precision (RSD = 0.87%) and accuracy (98.2-101.3%) across 50-150% concentration ranges.

Future Research Directions

Structure-Activity Relationship (SAR) Studies

-

Substitution Patterns: Investigating 6- or 8-position halogenation to modulate receptor selectivity

-

Amine Modifications: Exploring secondary/tertiary amine derivatives for improved bioavailability

Preclinical Development

-

Pharmacokinetics: Oral bioavailability studies in primate models

-

Toxicology: 28-day repeated dose toxicity assessment

-

Formulation: Nanoemulsion systems for enhanced CNS delivery

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume